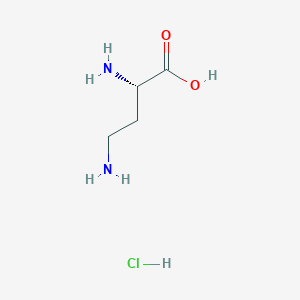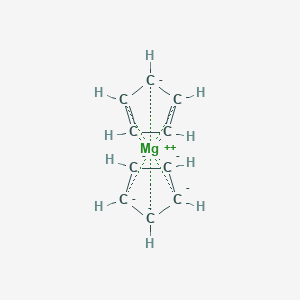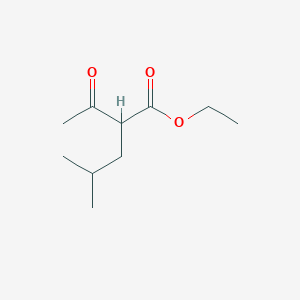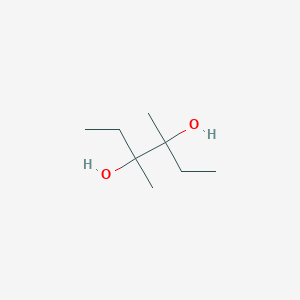
(s)-2,4-Diaminobutanoic acid hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-2,4-Diaminobutanoic acid and its isomers has been a subject of research due to their presence in several biologically active compounds. Robinson et al. (2001) described a highly enantioselective synthesis of all four N,N'-protected 2,3-Diaminobutanoic acid (DAB) stereoisomers, which are closely related to (S)-2,4-Diaminobutanoic acid, using asymmetric Rh(I)-phosphine-catalyzed hydrogenation. This method allows for the targeted synthesis of single DAB isomers in maximum yield (Robinson et al., 2001).
Molecular Structure Analysis
The molecular structure of (S)-2,4-Diaminobutanoic acid hydrochloride and related compounds has been determined through various spectroscopic and crystallographic techniques. Studies such as those on ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate by Kumar et al. (2016) provide insights into the crystal structure and molecular geometry, which are crucial for understanding the compound's reactivity and interactions (Kumar et al., 2016).
Wissenschaftliche Forschungsanwendungen
Neurotoxicity in Cyanobacteria : Nunn and Codd (2017) studied the biosynthesis of 2,4-diaminobutanoic acid (2,4-DAB) in cyanobacteria. This amino acid, along with others, is widely distributed in cyanobacterial species and is neurotoxic in animal and cell-based assays. The pathway for its biosynthesis in bacteria and some plants is known, but not confirmed in cyanobacteria. This research aids in understanding the environmental impact of these neurotoxins produced by cyanobacteria (Nunn & Codd, 2017).
Synthesis and Stereochemistry : Research by Robinson et al. (2001) involved the enantioselective synthesis of N,N'-protected 2,3-diaminobutanoic acid isomers. These amino acids are components of several peptide antibiotics and biologically active molecules. The study provides practical methods for synthesizing these isomers, crucial for developing therapeutics and understanding biological processes (Robinson et al., 2001).
Toxicological Profile : Ferraiuolo et al. (2019) examined the toxicity of (S)-2,4-diaminobutanoic acid in zebrafish models. Their study is significant for assessing the safety of using this compound in biocompatible materials. The research found no overt toxicity at concentrations envisioned for its application, highlighting its potential in biomaterials (Ferraiuolo et al., 2019).
Oxygenation Properties : Gold and Powell (1976) reported on the stability and oxygenation of cobalt(II)-2,4-diaminobutanoate complexes. This study has implications for understanding the coordination chemistry of amino acids and metal ions, which is crucial in various biochemical processes (Gold & Powell, 1976).
Presence in Meteorites : Meierhenrich et al. (2004) identified diamino acids, including 2,4-diaminobutanoic acid, in the Murchison meteorite. This discovery supports theories about the extraterrestrial origin of key organic compounds necessary for life and suggests a potential prebiotic role for these compounds (Meierhenrich et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPDKDOFOZVSLY-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583426 | |
| Record name | (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2,4-Diaminobutanoic acid hydrochloride | |
CAS RN |
1883-09-6, 1482-98-0 | |
| Record name | L-2,4-Diaminobutyric acid dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)




